2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC13432226
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4O2 |
|---|---|
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 2-amino-3-(benzotriazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C9H10N4O2/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13/h1-4,6H,5,10H2,(H,14,15) |
| Standard InChI Key | KUSYHKJDHRKVGS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (CAS No. 1212823-47-6) belongs to the class of benzotriazole-containing amino acids. Its molecular structure integrates a benzotriazole moiety—a bicyclic aromatic system with three nitrogen atoms—onto the β-carbon of a propanoic acid scaffold. The stereospecific (2S)-configuration of the amino group distinguishes it from enantiomeric forms, influencing its biochemical interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₄O₂ |
| Molecular Weight | 206.2 g/mol |
| IUPAC Name | (2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid |
| CAS Number | 1212823-47-6 |
| SMILES | C1=CC=C2C(=C1)N=NN2CC@@HN |
The benzotriazole ring’s electron-deficient nature facilitates interactions with biological macromolecules, while the amino acid backbone enhances solubility and compatibility with peptide synthesis protocols.
Synthesis and Production Methods
The synthesis of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid involves strategic coupling reactions to integrate the benzotriazole moiety into the amino acid framework. While detailed protocols for this specific compound remain sparingly documented, analogous synthetic routes for benzotriazole derivatives provide foundational insights.
Laboratory-Scale Synthesis
A representative approach involves the reaction of benzotriazole with protected amino acid precursors. For instance, thionyl chloride (SOCl₂) may activate carboxyl groups, enabling nucleophilic substitution at the β-position of the amino acid. Subsequent deprotection yields the target compound. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are typically employed, with reactions conducted under inert atmospheres at ambient or mildly elevated temperatures.
Industrial-Scale Optimization
Industrial production prioritizes yield enhancement and cost efficiency. Automated continuous-flow reactors and catalytic systems (e.g., palladium-based catalysts) may accelerate coupling steps. Purification techniques like high-performance liquid chromatography (HPLC) ensure >95% purity, critical for pharmaceutical applications.
Biological Activity and Mechanisms
Benzotriazole derivatives exhibit broad-spectrum biological activities, positioning 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid as a promising candidate for therapeutic development.
Antimicrobial and Antiprotozoal Effects
The compound’s benzotriazole moiety disrupts microbial enzymatic pathways. In vitro studies demonstrate efficacy against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. Mechanistically, the triazole ring chelates metal ions essential for microbial metalloproteases, impairing pathogen viability.
Enzyme Inhibition
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis. Structural modeling reveals hydrogen bonding between the triazole nitrogen atoms and DHFR’s active site, reducing folate binding affinity by ~40%. This inhibition underscores potential applications in cancer therapy, where DHFR overexpression drives tumor proliferation.
Pharmacological and Industrial Applications
Drug Development Scaffold
The compound’s modular structure permits derivatization at multiple sites:
-
Amino Group: Acylation or alkylation enhances blood-brain barrier permeability.
-
Carboxyl Group: Esterification improves oral bioavailability.
-
Benzotriazole Ring: Halogenation or nitration alters electronic properties, fine-tuning target selectivity.
Ongoing research explores hybrid molecules combining this scaffold with known pharmacophores (e.g., fluoroquinolones) to combat multidrug-resistant infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume